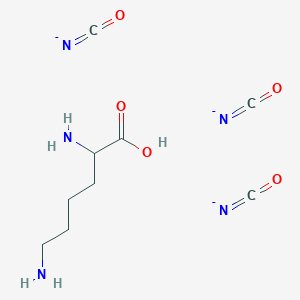

2,6-Diaminohexanoic acid;triisocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diaminohexanoic acid: It is a building block for protein synthesis in the human body and must be obtained through diet as it cannot be synthesized internally . Triisocyanate compounds, on the other hand, are organic compounds containing three isocyanate groups. These compounds are widely used in the production of polyurethanes, which are versatile polymers used in various industries .

Métodos De Preparación

2,6-Diaminohexanoic acid: can be synthesized through two main biosynthetic pathways: the diaminopimelate pathway and the α-aminoadipate pathway. These pathways involve distinct enzymes and substrates and are found in diverse organisms . Industrial production of lysine often involves microbial fermentation using bacteria such as Corynebacterium glutamicum.

Triisocyanate: compounds are typically produced from amines through phosgenation, where phosgene reacts with an amine to form an isocyanate . This process requires special precautions due to the hazardous nature of phosgene. Alternative methods include the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas .

Análisis De Reacciones Químicas

2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:

Oxidation: Lysine can be oxidized to form allysine, which is important in the cross-linking of collagen and elastin.

Substitution: Lysine can undergo substitution reactions, such as acetylation, methylation, and glycosylation, which modify its function in proteins.

Triisocyanate: compounds react with nucleophiles such as alcohols, amines, and water. For example:

Reaction with alcohols: Forms urethane linkages, which are the basis for polyurethane production.

Reaction with amines: Forms ureas, which can further react to form biurets.

Reaction with water: Produces carbon dioxide and amines, which is utilized in the production of polyurethane foams.

Aplicaciones Científicas De Investigación

2,6-Diaminohexanoic acid: has numerous applications in scientific research:

Medicine: Used in the treatment of herpes simplex virus infections and to reduce anxiety.

Industry: Used in the production of animal feed supplements and as a component in cell culture media.

Triisocyanate: compounds are primarily used in the production of polyurethanes, which have applications in:

Automotive industry: Used in the production of car seats, dashboards, and insulation materials.

Construction industry: Used in insulation, adhesives, and coatings.

Textile industry: Used in the production of spandex fibers.

Mecanismo De Acción

2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis. It is incorporated into proteins during translation and can undergo post-translational modifications that affect protein function . Lysine residues can interact with other amino acids through hydrogen bonding and act as a general base in catalysis .

Triisocyanate: compounds react with nucleophiles to form stable linkages, such as urethane and urea bonds. These reactions are essential for the formation of polyurethanes, which have unique mechanical and chemical properties .

Comparación Con Compuestos Similares

2,6-Diaminohexanoic acid: is similar to other amino acids such as arginine and histidine, which also contain basic side chains. lysine is unique in its ability to undergo extensive post-translational modifications and its role in collagen cross-linking .

Triisocyanate: compounds are similar to diisocyanates, which contain two isocyanate groups. Triisocyanates are unique in their ability to form more complex polymer structures due to the presence of three reactive sites .

Similar compounds include:

Arginine: Another basic amino acid involved in protein synthesis.

Histidine: An amino acid with a basic side chain that plays a role in enzyme catalysis.

Diisocyanates: Compounds with two isocyanate groups used in polyurethane production.

Propiedades

Fórmula molecular |

C9H14N5O5-3 |

|---|---|

Peso molecular |

272.24 g/mol |

Nombre IUPAC |

2,6-diaminohexanoic acid;triisocyanate |

InChI |

InChI=1S/C6H14N2O2.3CNO/c7-4-2-1-3-5(8)6(9)10;3*2-1-3/h5H,1-4,7-8H2,(H,9,10);;;/q;3*-1 |

Clave InChI |

SCLIETHGYOTKEB-UHFFFAOYSA-N |

SMILES canónico |

C(CCN)CC(C(=O)O)N.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)

![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)